
Dimethyl (3-chlorobenzoyl)phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl (3-chlorobenzoyl)phosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a 3-chlorobenzoyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dimethyl (3-chlorobenzoyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of dimethyl phosphite with 3-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets quality standards.
Analyse Des Réactions Chimiques
Types of Reactions: Dimethyl (3-chlorobenzoyl)phosphonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester groups in the compound can be hydrolyzed to yield phosphonic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of ester groups.
Major Products Formed:
Substitution Products: Various substituted phosphonates.
Oxidation Products: Oxidized derivatives with altered functional groups.
Reduction Products: Reduced phosphonates with different oxidation states.
Hydrolysis Products: Phosphonic acids and related compounds.
Applications De Recherche Scientifique
Dimethyl (3-chlorobenzoyl)phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds. Its reactivity makes it valuable in developing new synthetic methodologies.
Biology: The compound can be used to study enzyme inhibition and protein phosphorylation processes. It serves as a model compound for investigating the behavior of phosphonates in biological systems.
Medicine: Research into potential therapeutic applications includes exploring its use as a precursor for developing drugs targeting specific enzymes or pathways.
Industry: It finds applications in the production of flame retardants, plasticizers, and other specialty chemicals.
Mécanisme D'action
The mechanism by which dimethyl (3-chlorobenzoyl)phosphonate exerts its effects involves interactions with molecular targets such as enzymes and proteins. The phosphonate group can mimic phosphate groups, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can affect various biochemical pathways, making the compound useful in studying enzyme function and regulation.
Comparaison Avec Des Composés Similaires
- Dimethyl (4-chlorobenzoyl)phosphonate
- Dimethyl (2-chlorobenzoyl)phosphonate
- Dimethyl (3-bromobenzoyl)phosphonate
Comparison: Dimethyl (3-chlorobenzoyl)phosphonate is unique due to the position of the chlorine atom on the benzoyl ring, which influences its reactivity and interaction with other molecules. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a distinct compound for various applications.
Propriétés
Numéro CAS |
58879-27-9 |
|---|---|
Formule moléculaire |
C9H10ClO4P |
Poids moléculaire |
248.60 g/mol |
Nom IUPAC |
(3-chlorophenyl)-dimethoxyphosphorylmethanone |
InChI |
InChI=1S/C9H10ClO4P/c1-13-15(12,14-2)9(11)7-4-3-5-8(10)6-7/h3-6H,1-2H3 |
Clé InChI |
MSJJVVOMPBVGAY-UHFFFAOYSA-N |
SMILES canonique |
COP(=O)(C(=O)C1=CC(=CC=C1)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


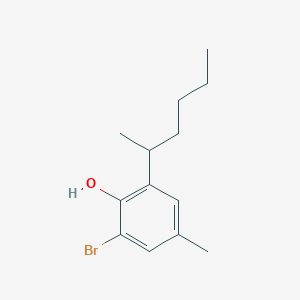
![1,1'-{(1,2-Dioxoethane-1,2-diyl)bis[(4,1-phenylene)oxy-4,1-phenylene]}bis(phenylethane-1,2-dione)](/img/structure/B14608481.png)
![Benzo[g]pteridine-2,4(3H,10H)-dione, 10-ethyl-3-methyl-](/img/structure/B14608489.png)
![3-Chloro-2-[(4-chlorophenyl)sulfanyl]propan-1-ol](/img/structure/B14608490.png)
![4,4'-[(4-Hydroxy-5-nitro-1,3-phenylene)bis(methylene)]bis(2-nitrophenol)](/img/structure/B14608497.png)
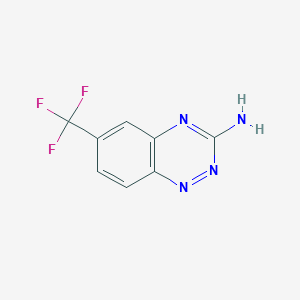
![Oxo(phenyl)bis[2-(phenylethynyl)phenyl]-lambda~5~-phosphane](/img/structure/B14608516.png)
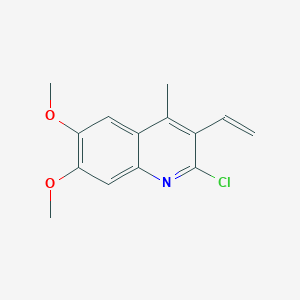
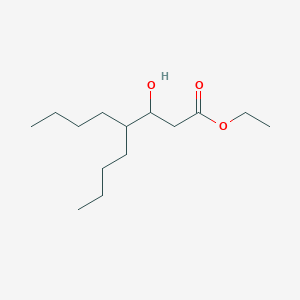
![4-(2,3,7,12-tetrahydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoic acid](/img/structure/B14608532.png)
![Tetracyclo[4.4.0.0~2,9~.0~5,8~]dec-3-ene](/img/structure/B14608536.png)

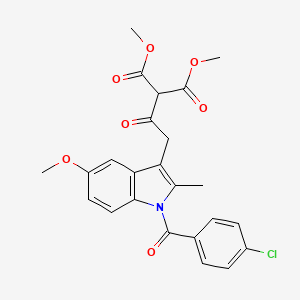
![Ethanone, 1-[4-[3-(acetyloxy)propyl]phenyl]-](/img/structure/B14608554.png)
